3-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
The compound 3-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a (2-oxo-2-phenylethyl)sulfanyl moiety at position 3. A methylene bridge connects the triazole ring to a 2,3-dihydro-1,3-benzothiazol-2-one system, which contributes to its structural complexity. The compound’s design leverages the pharmacological relevance of 1,2,4-triazoles—known for antimicrobial, antifungal, and anticancer activities—and the benzothiazole scaffold, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-32-19-13-11-18(12-14-19)29-23(15-28-20-9-5-6-10-22(20)34-25(28)31)26-27-24(29)33-16-21(30)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKKPBVTEJJRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzothiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 3-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic molecule that combines benzothiazole, triazole, and methoxyphenyl groups. Research indicates that this compound has potential biological activities, including antioxidant, antibacterial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzothiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Antioxidant Activity: Studies have utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to evaluate the antioxidant properties of similar compounds. Derivatives of triazole have demonstrated significant antioxidant capabilities comparable to ascorbic acid in terms of IC50 values.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| Ascorbic Acid | 0.87 | 0.397 |
| Compound 3d | X.X | Y.Y |
Antibacterial Activity: The antibacterial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated broad-spectrum efficacy. Notably, compounds derived from similar structures have shown potent activity against pathogens like Escherichia coli and Staphylococcus aureus.
| Bacteria | MIC (μg/mL) |
|---|---|
| E. coli | X.X |
| S. aureus | Y.Y |
| C. albicans | Z.Z |
Molecular docking studies have further elucidated the mechanism of action by demonstrating strong binding affinities to bacterial enzyme targets, indicative of their potential as therapeutic agents.
Anticancer Activity: Emerging research highlights the anticancer potential of triazole derivatives. In vitro studies have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a recent study identified a triazole compound that effectively reduced tumor growth in xenograft models.
Mechanism of Action
The mechanism by which 3-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the benzothiazole moiety may interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Research Findings and Implications
Bioactivity Prediction : Structural analogs suggest the target compound may exhibit antifungal and antibacterial activity , particularly against strains sensitive to triazole-mediated cytochrome P450 inhibition (e.g., Candida albicans) .
Role of Sulfanyl Groups : The (2-oxo-2-phenylethyl)sulfanyl group in the target compound could enhance membrane permeability compared to methylthio or phenylsulfanyl groups in analogs .
Benzothiazole Advantage: The fused benzothiazole system likely improves metabolic stability over non-rigid analogs, as seen in Compound D’s superior antifungal profile .
Biological Activity
The compound 3-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazole ring and a benzothiazole moiety which are known for their diverse biological activities. The presence of the methoxyphenyl and phenylethyl sulfanyl groups further enhances its potential pharmacological applications.
1. Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress in biological systems. Studies have utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to evaluate the antioxidant properties of similar compounds. For instance, derivatives of triazole have demonstrated significant antioxidant capabilities comparable to ascorbic acid in terms of IC50 values .
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| Ascorbic Acid | 0.87 | 0.397 |
| Compound 3d | X.X | Y.Y |
2. Antibacterial Activity
The antibacterial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated broad-spectrum efficacy. Notably, compounds derived from similar structures have shown potent activity against pathogens like Escherichia coli and Staphylococcus aureus.
| Bacteria | MIC (μg/mL) |
|---|---|
| E. coli | X.X |
| S. aureus | Y.Y |
| C. albicans | Z.Z |
Molecular docking studies have further elucidated the mechanism of action by demonstrating strong binding affinities to bacterial enzyme targets, which is indicative of their potential as therapeutic agents .
3. Anticancer Activity
Emerging research highlights the anticancer potential of triazole derivatives. In vitro studies have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a recent study identified a triazole compound that effectively reduced tumor growth in xenograft models .
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on a series of triazole derivatives demonstrated that specific modifications to the structure significantly enhanced antioxidant activity compared to baseline controls. The findings suggest that the introduction of sulfur-containing groups can improve electron donation capacity, thereby increasing radical scavenging activity.
Case Study 2: Antibacterial Screening
Another research effort focused on evaluating the antibacterial efficacy against multi-drug resistant strains. The compound exhibited MIC values lower than traditional antibiotics, indicating its potential as an alternative treatment option in combating resistant bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
